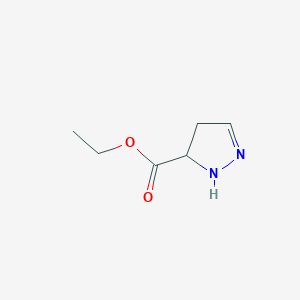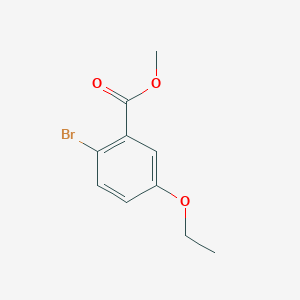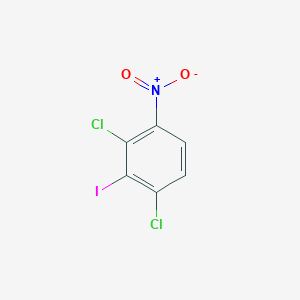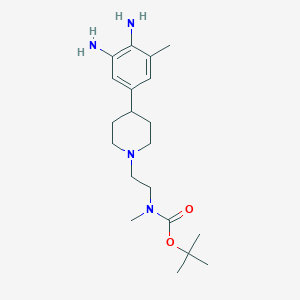
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate
Descripción general
Descripción
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 . It is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides .
Synthesis Analysis
The synthesis of pyrazole derivatives like this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A specific synthesis method involves the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes .Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .Chemical Reactions Analysis
Pyrazoles, including this compound, are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They undergo a wide range of chemical reactions, including radical addition followed by intramolecular cyclization .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 236.2±33.0 °C and a predicted density of 1.26±0.1 g/cm3 . It is recommended to be stored sealed in dry, room temperature conditions .Aplicaciones Científicas De Investigación
Synthesis of Novel Organic Compounds
A pivotal area of research involves the synthesis of novel organic compounds using "Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate" as a precursor or intermediate. For instance, research demonstrates its utility in synthesizing pyrazolo[3,4-b]pyridine derivatives through selective cyclocondensation reactions, highlighting its role in creating heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals (Lebedˈ et al., 2012). Similarly, ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors in cross-coupling reactions to obtain condensed pyrazoles, underscoring the compound's versatility in creating complex organic molecules (Arbačiauskienė et al., 2011).
Material Science and Industrial Applications
Research also extends into the material science domain, where derivatives of "this compound" are explored for their potential in industrial applications. For example, pyranpyrazole derivatives have been investigated as corrosion inhibitors for mild steel, suggesting the compound's derivatives could play a critical role in protecting industrial materials (Dohare et al., 2017). This research is particularly relevant for industries involved in metal processing or manufacturing, where corrosion resistance is crucial for longevity and performance.
Chemical Synthesis and Characterization
Further investigations have focused on the synthesis and detailed characterization of "this compound" derivatives, contributing to the fundamental understanding of these compounds. Studies include the synthesis, characterization, and crystal structure analysis of derivatives, providing insights into their chemical properties and potential applications (Viveka et al., 2016). Such research is foundational for the development of new materials and drugs, as understanding the structural properties of these compounds can guide their application in various scientific and industrial fields.
Mecanismo De Acción
Target of Action
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is a pyrazole derivative . Pyrazoles are known to have diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . .
Mode of Action
Pyrazole derivatives are known to interact with various biological targets due to their versatile frameworks . The interaction of this compound with its targets would result in changes that contribute to its biological activities.
Biochemical Pathways
Given the diverse biological activities of pyrazole derivatives , it can be inferred that this compound may affect multiple pathways and their downstream effects.
Pharmacokinetics
For instance, the compound’s solubility in propylene glycol suggests that it may have certain lipophilic characteristics, which could influence its absorption and distribution.
Result of Action
Given the diverse biological activities of pyrazole derivatives , it can be inferred that the compound may have various molecular and cellular effects.
Action Environment
It’s known that the compound should be stored in a sealed, dry place at room temperature , suggesting that certain environmental conditions may affect its stability.
Safety and Hazards
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate is labeled with the GHS07 symbol, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Direcciones Futuras
Pyrazoles, including Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s, and they continue to be the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Future research will likely continue to explore the synthesis techniques and biological activity related to pyrazole derivatives .
Análisis Bioquímico
Biochemical Properties
Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to interact with hydrolases and transferases, facilitating the hydrolysis and transfer of functional groups. The compound’s nitrogen atoms can form hydrogen bonds with amino acid residues in enzyme active sites, enhancing its binding affinity and specificity. Additionally, this compound can act as a substrate for certain oxidoreductases, participating in redox reactions that are crucial for cellular metabolism .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of kinases and phosphatases, which are key regulators of signal transduction pathways. By affecting these enzymes, the compound can alter the phosphorylation status of target proteins, leading to changes in cellular responses. Furthermore, this compound can impact gene expression by interacting with transcription factors and influencing their binding to DNA .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, it can inhibit the activity of certain proteases by forming a stable complex with the enzyme, preventing substrate access. Additionally, this compound can induce changes in gene expression by binding to regulatory elements on DNA, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of enzyme activity and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions by modulating enzyme activity and gene expression. At high doses, it may exhibit toxic effects, including cellular apoptosis and necrosis. Studies have identified threshold doses beyond which the compound’s adverse effects become significant. These findings are essential for determining safe and effective dosage ranges for potential therapeutic use .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 oxidases and transferases. These interactions facilitate the compound’s biotransformation and elimination from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in certain cellular compartments, affecting its bioavailability and activity. These transport and distribution mechanisms are vital for understanding the compound’s pharmacodynamics .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects. For example, this compound may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular respiration. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-2-10-6(9)5-3-4-7-8-5/h4-5,8H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWBRBQHQMCEGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC=NN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743279 | |
| Record name | Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89600-89-5 | |
| Record name | Ethyl 4,5-dihydro-1H-pyrazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1,1'-Biphenyl]-4-carboxylic acid, 4'-fluoro-2-hydroxy-, methyl ester](/img/structure/B1404264.png)




![3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B1404271.png)




![1-Piperazinecarboxamide,4-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B1404282.png)

![2-(9,9'-Spirobi[fluoren]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1404285.png)